ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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Overview
Description
ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthylcarbonyl group, a carbothioyl group, and an aminobenzoate moiety, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthylcarbonyl Intermediate: This step involves the reaction of naphthalene with a suitable carbonylating agent under controlled conditions to form the naphthylcarbonyl intermediate.
Introduction of the Carbothioyl Group: The intermediate is then reacted with a thiocarbonylating agent to introduce the carbothioyl group.
Coupling with Aminobenzoate: The final step involves coupling the intermediate with isopropyl 4-aminobenzoate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylcarbonyl derivatives, while reduction may produce aminobenzoate derivatives.
Scientific Research Applications
ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL 4-({[(3-BROMO-4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
- ISOPROPYL 4-({[(5-BROMOPYRIDIN-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO)BENZOATE
Uniqueness
ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific structural features, such as the presence of the naphthylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 4-(naphthalene-1-carbonylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-14(2)27-21(26)16-10-12-17(13-11-16)23-22(28)24-20(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIJCGGEXKWPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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